Dideazafolate

Description

Structure

2D Structure

3D Structure

Properties

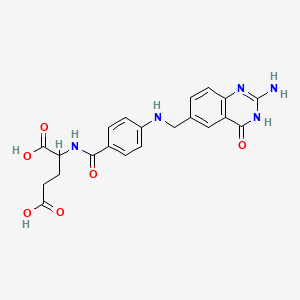

Molecular Formula |

C21H21N5O6 |

|---|---|

Molecular Weight |

439.4 g/mol |

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30) |

InChI Key |

UQFCLENKCDVITL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dideazafolate Scaffolds

General Synthetic Routes for Dideazafolic Acid Core Structures

The foundational structure of dideazafolates often incorporates a quinazoline (B50416) ring system, which serves as a bioisostere for the pteridine (B1203161) ring of folic acid. The synthetic approaches to these core structures are varied, aiming for efficient and selective construction.

Quinazoline Ring System Construction

The construction of the quinazoline ring system is a pivotal step in the synthesis of dideazafolate analogs. Several established methods are utilized, often starting from substituted anthranilic acid derivatives or related precursors.

From Isatoic Anhydrides and Amidoximes: A common strategy involves the reaction of isatoic anhydride (B1165640) derivatives with amidoximes. This approach allows for the introduction of substituents at the 2-position of the quinazoline ring. For instance, iron(III) chloride catalysis can facilitate the synthesis of 2-substituted quinazolin-4(3H)-ones from isatoic anhydride and amidoxime (B1450833) derivatives organic-chemistry.org.

From 2-Aminobenzamides: Another route involves the reaction of 2-aminobenzamides with aldehydes, often followed by oxidative dehydrogenation. This method provides access to various 4(3H)-quinazolinones organic-chemistry.org. Alternatively, ring-opening reactions of epoxides with 2-aminobenzamide (B116534) in the presence of I₂/DMSO can yield acylated and alkylated quinazoline derivatives organic-chemistry.org.

Niementowski Quinazoline Synthesis: A classical method, the Niementowski synthesis, involves heating anthranilic acid with formamide (B127407) to produce 4(3H)-quinazolinone. Modifications of this approach, such as reacting 5-chloroanthranilic acid with acetic anhydride and then ammonium (B1175870) acetate, can yield substituted quinazolines like 6-chloro-2-methyl quinazoline-4(3H)-one ekb.eg.

From 2-Aminobenzonitriles: The synthesis of 2,4-diaminoquinazolines can be achieved using functionalized 2-aminobenzonitriles and amines, often with an acyl isothiocyanate resin ekb.eg.

Palladium-Catalyzed Coupling: Palladium-catalyzed coupling reactions offer an effective means for creating C-C and C-heteroatom bonds, enabling the synthesis of quinazoline derivatives in a single pot ekb.eg.

Trifluoromethyl-Substituted Quinazolines: The synthesis of trifluoromethyl-substituted quinazolinones can be achieved through a convenient one-pot sequential cascade synthesis, where trifluoroacetic acid serves as a key reagent organic-chemistry.org.

Table 2.1.1: Common Quinazoline Ring Construction Methodologies

| Method | Starting Materials | Key Reagents/Conditions | Product Type | References |

| Isatoic Anhydride + Amidoxime | Isatoic anhydride derivatives, Amidoximes | FeCl₃ catalyst | 2-substituted quinazolin-4(3H)-ones | organic-chemistry.org |

| 2-Aminobenzamide Cyclization | 2-Aminobenzamides, Aldehydes | Oxidative dehydrogenation | 4(3H)-quinazolinones | organic-chemistry.org |

| Epoxide Ring Opening | 2-Aminobenzamide, Epoxides | I₂/DMSO | Acylated/alkylated quinazoline derivatives | organic-chemistry.org |

| Niementowski Quinazoline Synthesis | Anthranilic acid, Formamide | Heating | 4(3H)-quinazolinone | ekb.eg |

| 2-Aminobenzonitrile Route | Functionalized 2-aminobenzonitriles, Amines | Acyl isothiocyanate resin | 2,4-diaminoquinazolines | ekb.eg |

| Palladium-Catalyzed Coupling | Various precursors | Palladium catalyst | Quinazoline derivatives | ekb.eg |

| Trifluoromethyl-Quinazolinone Synthesis | Various precursors | Trifluoroacetic acid | 2-trifluoromethylquinazolin-4(3H)-ones | organic-chemistry.org |

Attachment of the Glutamic Acid Moiety

The p-aminobenzoylglutamate tail is a critical component of dideazafolates, essential for their recognition by and interaction with folate-metabolizing enzymes. The attachment of this moiety typically involves amide bond formation.

Coupling with Protected Glutamate (B1630785): A common strategy involves coupling a suitably functionalized pteridine or quinazoline precursor with a protected form of L-glutamic acid, such as diethyl-L-glutamate (DEG. HCl) fabad.org.tr. The synthesis often proceeds by first preparing a diethyl N-[4-(alkylamino)benzoyl]-L-glutamate derivative, which is then coupled with a 6-(bromo-methyl)-3,4-dihydro-4-oxoquinazoline intermediate researchgate.net.

Use of Glutamic Acid Anhydrides: Protected glutamic acid derivatives, such as N-phtaloyl-l-glutamic acid anhydride, can be employed for the regioselective formation of γ-glutamyl derivatives mdpi.com. This approach offers advantages in controlling the linkage and potentially improving yields mdpi.com.

SPPS-compatible Derivatives: For complex syntheses or the incorporation of modified amino acids, strategies involving protected glutamic acid derivatives suitable for Solid-Phase Peptide Synthesis (SPPS), like Fmoc-Glu(AlHx)-OH, can be utilized nih.gov. These methods allow for precise control over the peptide chain assembly and modification.

Table 2.1.2: Strategies for Glutamic Acid Moiety Attachment

| Strategy | Key Intermediate/Reagent | Coupling Reaction Type | Outcome | References |

| Coupling with Protected Glutamate | Diethyl N-[4-(alkylamino)benzoyl]-L-glutamate | Amide bond formation | Formation of p-aminobenzoylglutamate tail | fabad.org.trresearchgate.net |

| Use of Glutamic Acid Anhydrides | N-phtaloyl-l-glutamic acid anhydride | Ring opening/Acylation | Regioselective γ-glutamyl derivatives | mdpi.com |

| SPPS-compatible Derivatives | Fmoc-Glu(AlHx)-OH | Amide bond formation | Site-specific incorporation of Glu moiety | nih.gov |

Synthesis of Specific this compound Analogs

Various modifications to the this compound scaffold have been explored to enhance potency, alter selectivity, or improve pharmacokinetic properties. These modifications target different positions of the core structure.

N10-Substituted Dideazafolates

Substitution at the N10 position of the this compound core is a common strategy to modulate enzyme inhibition and cellular activity.

Propargyl Substitution: The introduction of a propargyl group at the N10 position is a well-established modification. For example, 2-desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid is a notable analog ontosight.ai. The synthesis of such compounds often involves the alkylation of the N10 position with propargyl halides or related reagents nih.govresearchgate.net.

Formyl, Acetyl, Iodoacetyl, Chloroacetyl Substitution: While specific examples for all these substituents at N10 are not detailed in the provided snippets, research indicates that variations at the N10 position are systematically explored to optimize inhibitory effects. For instance, the synthesis of potent thymidylate synthase (TS) inhibitors has involved varying the N10 substituent, including propargyl groups researchgate.net. The synthesis of 5,10-dideazatetrahydrofolic acid (DDATHF) and its analogs involves modifications at various positions, implying that N10 substitution is a common synthetic target fabad.org.tr.

Table 2.2.1: N10-Substituted this compound Analogs

| Analog Type | N10 Substituent | Key Structural Feature | References |

| Propargyl Dideazafolates | Propargyl | e.g., 2-desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid | ontosight.ainih.govresearchgate.net |

| Formyl Dideazafolates | Formyl | Varied N10 substitution explored for TS inhibition | researchgate.net |

| Acetyl Dideazafolates | Acetyl | Varied N10 substitution explored for TS inhibition | researchgate.net |

| Iodoacetyl Dideazafolates | Iodoacetyl | Varied N10 substitution explored for TS inhibition | researchgate.net |

| Chloroacetyl Dideazafolates | Chloroacetyl | Varied N10 substitution explored for TS inhibition | researchgate.net |

Modifications at the 2-Position

Alterations at the 2-position of the quinazoline ring system are frequently employed to influence enzyme binding and cellular activity.

2-Desamino Analogs: The removal of the amino group at the 2-position (2-desamino) is a common modification. Examples include 2-desamino-5,8-dideazaisofolic acid, 2-desamino-10-thia-5,8-dideazafolic acid, and 2-desamino-10-oxa-5,8-dideazafolic acid nih.gov. These analogs have shown increased cytotoxicity compared to their 2-amino counterparts nih.gov.

2-Methyl Analogs: The introduction of a methyl group at the 2-position is another significant modification. The 2-desamino-2-methyl analog has been identified as a potent inhibitor of thymidylate synthase (TS) and exhibits significant cytotoxicity researchgate.net. Synthesis often involves coupling a C2-substituted 6-(bromo-methyl)-3,4-dihydro-4-oxoquinazoline with the glutamate moiety researchgate.net.

2-Trifluoromethyl Analogs: The incorporation of a trifluoromethyl group at the 2-position has also been investigated. For instance, 5-trifluoromethyl-5,8-dideazafolic acid and its isomer have been synthesized, with the key intermediate being a 2-amino-3,4-dihydro-4-oxo-5-trifluoromethylquinazoline researchgate.net. Trifluoromethyl-substituted folate analogs are explored as potential inhibitors of GAR transformylase and AICAR transformylase researchgate.net.

Table 2.2.2: Dideazafolates with 2-Position Modifications

| Analog Type | 2-Position Modification | Key Structural Feature | References |

| 2-Desamino Analogs | Desamino | 2-desamino-5,8-dideazaisofolic acid, 2-desamino-10-thia-5,8-dideazafolic acid, etc. | nih.gov |

| 2-Methyl Analogs | Methyl | 2-desamino-2-methyl-5,8-dideazaisofolic acid, 2-methyl-4-oxoquinazoline derivatives | researchgate.netresearchgate.net |

| 2-Trifluoromethyl Analogs | Trifluoromethyl | 5-trifluoromethyl-5,8-dideazafolic acid, trifluoromethyl substituted folate analogs | researchgate.netresearchgate.net |

Bridge-Elongated and Heteroatom-Modified Analogs

Modifications to the bridge connecting the quinazoline-like core to the p-aminobenzoylglutamate moiety, or the incorporation of heteroatoms in this region, represent another avenue for analog design.

Heteroatom Incorporation (10-Thia, 10-Oxa): The replacement of carbon atoms within the bridge with heteroatoms, such as sulfur (thia) or oxygen (oxa), has been explored. For example, 2-desamino-10-thia-5,8-dideazafolic acid and 2-desamino-10-oxa-5,8-dideazafolic acid are synthesized analogs that exhibit altered biological profiles nih.gov.

Bridge-Reversed Isomers: The synthesis of bridge-reversed isomers, such as 5-trifluoromethyl-5,8-dideazaisofolic acid, has also been reported, utilizing common intermediates to access these structural variations researchgate.net.

Thiophene (B33073) and Other Heterocycles: In some instances, the phenyl ring within the p-aminobenzoylglutamate portion has been replaced with heterocycles like thiophene, thiazole, thiadiazole, pyridine, and pyrimidine (B1678525). Thiophene derivatives, for example, have yielded analogs that are more efficient inhibitors of L1210 cell growth compared to their benzene (B151609) counterparts, although they may be poorer inhibitors of the isolated TS enzyme mdpi.com.

Table 2.2.3: Bridge-Modified and Heteroatom-Containing Dideazafolates

| Analog Type | Modification Type | Key Structural Feature | References |

| 10-Thia Dideazafolates | Heteroatom (Sulfur) | 2-desamino-10-thia-5,8-dideazafolic acid | nih.gov |

| 10-Oxa Dideazafolates | Heteroatom (Oxygen) | 2-desamino-10-oxa-5,8-dideazafolic acid | nih.gov |

| Bridge-Reversed Isomers | Positional Isomerism | 5-trifluoromethyl-5,8-dideazaisofolic acid | researchgate.net |

| Heterocyclic Ring Replacements | Heterocycle Substitution | Thiophene, thiazole, thiadiazole, pyridine, pyrimidine analogs | mdpi.com |

Compound Name List:

Dideazafolic Acid

2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid

5,8-Dideazaisofolic Acid (IAHQ)

D-IAHQ

9-Formyl-5,8-dideazaisofolic acid

5-Methyl-5,8-dideazaisofolic acid

5,9-Dimethyl-5,8-dideazaisofolic acid

5-Chloro-5,8-dideazafolic Acid

2-Methyl-2-desamino-5-chloro-5,8-dideazafolic Acid

N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid

N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid

5,10-Dideazatetrahydrofolic acid (DDATHF)

5,10-dideazaaminopterin (B1664630)

4-amino-10-methylpteroylglutamate (MTX)

2-desamino-10-propargyl-5,8-dideazafolic acid

10-propargyl-5,8-dideazafolic acid

2-desamino-5,8-dideazaisofolic acid

2-desamino-10-thia-5,8-dideazafolic acid

2-desamino-10-oxa-5,8-dideazafolic acid

5-Trifluoromethyl-5,8-dideazafolic acid

5-Trifluoromethyl-5,8-dideazaisofolic acid

2,4-Diaminoquinazoline analogs

L-glutamic acid

Diethyl-L-glutamate (DEG. HCl)

N-phtaloyl-l-glutamic acid anhydride

Fmoc-Glu(AlHx)-OH

Raltitrexed

Methotrexate (B535133) (MTX)

5-chloro-5,8-dideazaisoaminopterin

2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl

Thiophene derivatives

Thiazole derivatives

Thiadiazole derivatives

Pyridine derivatives

Pyrimidine derivatives

Thiophene Analogues of Dideazafolates

The incorporation of thiophene rings into the this compound structure has been explored to generate novel analogues with potentially enhanced or altered biological activities. Thiophene derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities researchgate.netd-nb.infoespublisher.comimpactfactor.org. Research has focused on synthesizing thiophene analogues of established dideazafolates, such as 5-chloro-5,8-dideazafolic acid and its derivatives, to investigate their efficacy as inhibitors of tumor cell growth researchgate.net.

The synthesis of these thiophene-containing dideazafolates often involves multi-step procedures, building upon known synthetic pathways for both thiophene rings and the core this compound structure researchgate.net. For instance, specific thiophene analogues, such as N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid, have been synthesized and evaluated researchgate.net. Studies have also demonstrated that various thiophene derivatives, synthesized using methods like the Gewald reaction, exhibit promising anticancer and antioxidant properties, with certain compounds showing significant activity in preclinical screenings d-nb.infoimpactfactor.org.

Table 1: Reported Activities of Selected Thiophene Derivatives

| Compound Name/Class | Primary Activity | Specific Findings/Notes | Source |

| S4 | Antioxidant | IC50 = 48.45 | d-nb.info |

| S6 | Antioxidant | IC50 = 45.33 | d-nb.info |

| RAA5 | Anticancer | Strong activity against a panel of cell lines | impactfactor.org |

| RAA5 | Antioxidant | Excellent activity | impactfactor.org |

| RAA7 | Antioxidant | Excellent activity | impactfactor.org |

Stereoselective Synthesis of this compound Diastereomers

The presence of multiple stereocenters in this compound derivatives means that they can exist as various stereoisomers, specifically diastereomers and enantiomers. Stereoselective synthesis aims to preferentially form one stereoisomer over others, which is critical as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles msu.eduuni-hamburg.deethz.ch. For example, in nucleotide prodrugs, one diastereomer may possess significantly higher therapeutic activity than its counterpart uni-hamburg.de.

Strategies for achieving stereoselectivity in the synthesis of complex molecules, including potential this compound derivatives, often involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool msu.eduethz.ch. Asymmetric induction, where a chiral influence directs the formation of a new stereocenter, is a key principle in these approaches msu.edupsu.edu. The synthesis of compounds like Lometrexol, which is a specific diastereomer (6R) of 5,10-dideazatetrahydrofolate, highlights the importance of controlling stereochemistry in this class of compounds mdpi.com. Non-stereoselective syntheses can yield mixtures of diastereomers, which may require challenging chromatographic separation, and often, one diastereomer is found to be significantly more potent than others uni-hamburg.de.

Table 2: Comparative Efficacy of Stereoisomers in Related Antifolate Analogues

| Compound Class/Derivative | Target Activity | Comparison Basis | Relative Efficacy | Source |

| Certain Antifolates | Growth Inhibition | vs. Methotrexate (MTX) | ~10-fold more potent | mdpi.com |

| RP-isomer of 3-Methyl-cyclo-Sal-d4TMP | Biological Activity | vs. SP-isomer | 10-fold higher | uni-hamburg.de |

Convergent Synthesis Approaches for this compound Derivatives

In the context of dideazafolates, convergent synthesis has been employed to efficiently construct the core structure and its complex side chains. For instance, a palladium-effected convergent synthesis has been reported for 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), involving key steps such as Ullmann-Goldberg reactions, click chemistry, and peptide coupling nih.govacs.org. This method facilitates a rapid and straightforward access to the general inhibitor structure, demonstrating the power of convergent strategies in accessing complex biologically active molecules nih.gov.

Medicinal Chemistry Strategies for this compound Design

Medicinal chemistry plays a pivotal role in the design and optimization of this compound derivatives, transforming initial lead compounds into viable therapeutic agents. Key strategies revolve around understanding and manipulating Structure-Activity Relationships (SAR) impactfactor.orgnih.govfiveable.meresearchgate.netnih.gov. SAR studies involve systematically modifying the chemical structure of a lead compound to identify which features are critical for biological activity, selectivity, and favorable pharmacokinetic properties nih.govfiveable.memdpi.com.

These modifications can include changes to the core scaffold, the introduction or alteration of substituents, and the exploration of different stereochemical configurations fiveable.me. Techniques such as scaffold hopping, where a different but functionally similar chemical scaffold is employed, and privileged scaffold replacement are utilized to optimize drug-like properties mdpi.com. Furthermore, computational chemistry, including molecular modeling and virtual screening, aids in predicting interactions with biological targets and guiding rational drug design researchgate.netmdpi.com. The ultimate goal is to enhance potency, improve selectivity for target enzymes (like dihydrofolate reductase or thymidylate synthase), increase metabolic stability, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles nih.govfiveable.memdpi.com. For example, antifolate compounds have been designed to be more potent than established drugs like methotrexate (MTX) by targeting specific enzymes in the folate pathway mdpi.com.

Molecular Mechanisms of Dideazafolate Action

Enzymatic Inhibition Profiles of Dideazafolates

The specific enzymatic target of a dideazafolate is dictated by the precise location of the nitrogen-to-carbon substitution in its pteridine (B1203161) or pyrimidine (B1678525) ring system. This targeted inhibition is the basis for their distinct biological effects.

The enzyme Dihydrofolate Reductase (DHFR) is a critical target for many classical antifolates, as its inhibition leads to a depletion of tetrahydrofolate, a vital cofactor for numerous metabolic pathways. However, the archetypal this compound, 5,10-dideazatetrahydrofolate (DDATHF), also known as Lometrexol (B1675047), was specifically designed to bypass this target and exhibits no significant inhibitory activity against DHFR. nih.gov This lack of DHFR inhibition is a defining characteristic that distinguishes it from methotrexate (B535133). nih.gov

Conversely, other this compound analogues, particularly those that more closely mimic the structure of classical inhibitors, can effectively inhibit DHFR. For instance, 5-deaza analogues of methotrexate and aminopterin (B17811) act as slow, tight-binding inhibitors of DHFR from both bacterial and vertebrate sources. nih.gov The substitution of carbon for nitrogen at the 5-position does not negatively affect the binding tightness of these compounds compared to their parent molecules. nih.gov Notably, 5-deazafolate (B15374431) itself binds approximately 4,000 times more tightly to E. coli DHFR and 30 times more tightly to chicken liver DHFR than its natural counterpart, folic acid. nih.gov This demonstrates that while some dideazafolates are poor DHFR inhibitors, specific structural alterations within this class can produce potent DHFR-targeting agents.

Thymidylate Synthase (TS) is the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. While Lometrexol (DDATHF) shows no appreciable activity against TS, other this compound compounds have been developed as specific TS inhibitors. nih.govnih.gov

A key example involves the synthesis of N10-propargyl derivatives of 8-deazafolate. These compounds were rationally designed to target TS and have demonstrated potent inhibitory effects. Research on TS derived from human leukemia cells revealed that these this compound analogues effectively block enzyme activity, highlighting how structural modifications can redirect the inhibitory focus of the this compound scaffold.

| Compound | Target Enzyme | IC50 (µM) | Source Organism/Cell Line |

|---|---|---|---|

| 8-deaza-10-propargylfolate | Thymidylate Synthase | 2.25 | Human Leukemia (K562) cells |

| 8-deaza-10-propargylaminopterin | Thymidylate Synthase | 1.26 | Human Leukemia (K562) cells |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Data sourced from a study on folate analogues as TS inhibitors. caymanchem.com

The inhibitory potency against TS is highly dependent on the number and position of nitrogen atoms in the folate pyrazine (B50134) ring, illustrating a clear structure-activity relationship. caymanchem.com

The primary and most potent mechanism of action for Lometrexol (DDATHF) is the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). cancer.govnih.gov GARFT is a crucial enzyme in the de novo purine (B94841) synthesis pathway, catalyzing the transfer of a formyl group to N¹-(5-phospho-D-ribosyl)glycinamide (GAR). nih.govglpbio.com By inhibiting GARFT, Lometrexol effectively halts the production of purines. cancer.gov

Lometrexol is a tight-binding inhibitor of GARFT. cancer.gov The inhibitory effect is significantly enhanced by polyglutamation, a process where additional glutamate (B1630785) residues are added to the molecule intracellularly. This modification can increase the binding affinity for GARFT by up to 100 times. nih.gov The polyglutamated forms of Lometrexol are considered the primary active molecules within the cell. nih.gov Studies with recombinant mouse GARFT have precisely quantified this tight binding, demonstrating the potency of both the parent compound and its polyglutamated derivatives.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) / Dissociation Constant (Kd) |

|---|---|---|

| Lometrexol (DDATHF) | Recombinant Mouse GARFT | 2-9 nM |

| Lometrexol Hexaglutamate | Recombinant Mouse GARFT | 0.1-0.3 nM |

Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of the inhibitor's binding affinity to the enzyme. A lower value indicates tighter binding. Data sourced from a study on the binding of Lometrexol to GARFT. cancer.gov

The structural features critical for this inhibition include the reduced pyridopyrimidine ring, the nitrogen at position 8 (N-8), and the 2-amino group. nih.gov Isosteric replacement of nitrogen with carbon at the 5-position is sufficient for potent GARFT inhibition. nih.gov

Beyond the primary targets of DHFR, TS, and GARFT, some dideazafolates have been shown to interact with other key enzymes in one-carbon metabolism. Lometrexol, in addition to its potent inhibition of GARFT, is also a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of human Serine Hydroxymethyltransferase. medchemexpress.comnih.gov SHMT is a critical enzyme that generates one-carbon units by converting serine to glycine (B1666218), feeding into the folate cycle. nih.govmdpi.com Structural studies have revealed how Lometrexol binds to the active site of SHMT2, providing a basis for developing more specific inhibitors for this emerging anti-cancer target. nih.gov

Furthermore, certain 5,8-dideaza analogues of folic acid have been evaluated for their ability to inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, another folate-dependent enzyme in the de novo purine synthesis pathway. nih.gov Among the compounds tested, 10-oxa-5,8-dideazafolic acid was identified as the most potent inhibitor of AICAR transformylase from chicken liver. nih.gov This indicates that this compound derivatives can be tailored to inhibit multiple, distinct steps within folate metabolism.

Disruption of Nucleotide Biosynthesis Pathways

The ultimate consequence of the enzymatic inhibition by dideazafolates is the severe disruption of nucleotide biosynthesis, which is fundamental to cell proliferation and survival. The specific pathway affected depends directly on the primary enzyme target of the this compound analogue.

The inhibition of GARFT by dideazafolates like Lometrexol (DDATHF) leads to a direct and potent blockade of the de novo purine synthesis pathway. nih.gov This pathway is responsible for building purine nucleotides (adenosine and guanosine) from simple precursors. acs.org GARFT catalyzes an early, essential step in this multi-reaction sequence. nih.gov

By inhibiting GARFT, Lometrexol prevents the formation of formylglycinamide ribonucleotide, causing a metabolic bottleneck. nih.gov This halt in the pathway leads to a rapid and profound depletion of intracellular purine pools, specifically ATP and GTP. nih.gov The cellular depletion of these critical energy-carrying and signaling molecules, as well as essential building blocks for DNA and RNA, directly leads to the cessation of cell growth and proliferation. nih.govmedchemexpress.com The cytotoxicity of Lometrexol is directly correlated with its ability to disrupt this pathway, and its effects can be reversed in laboratory settings by supplying cells with an external source of purines, such as hypoxanthine (B114508), which can be utilized by the alternative purine salvage pathway. nih.govnih.gov

Impact on Pyrimidine Synthesis (specifically Thymidylate)

This compound analogues act as potent inhibitors of key enzymes within nucleotide synthesis pathways. Specifically, certain derivatives directly interfere with pyrimidine synthesis by targeting thymidylate synthase (TS), the enzyme responsible for the sole de novo production of deoxythymidine monophosphate (dTMP). nih.govwikipedia.org This inhibition disrupts the methylation of deoxyuridine monophosphate (dUMP) to dTMP, a crucial step for generating the building blocks of DNA. wikipedia.orgdavuniversity.org

One such potent inhibitor is the this compound analogue 10-propargyl-5,8-dideazafolate. nih.govacs.org Its mechanism involves the formation of a stable ternary complex with thymidylate synthase and the substrate dUMP. nih.govresearchgate.net The interaction begins with a rapidly reversible formation of a this compound-dUMP-enzyme complex, which then undergoes a slow isomerization to a much more tightly bound, isolable complex. nih.govacs.org The formation of this inhibited complex is thought to be enhanced by conditions that increase the intracellular pool of dUMP. researchgate.net The stability of this complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of thymidylate. nih.govacs.org

Consequences for DNA Replication and Cell Division

The inhibition of thymidylate synthase by this compound analogues has profound consequences for cellular proliferation. The blockade of dTMP synthesis leads to a rapid depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a direct precursor required for DNA synthesis. wikipedia.org This state, often referred to as "thymineless," triggers a cascade of cellular stress responses.

The lack of sufficient dTTP stalls DNA replication, leading to DNA damage and the accumulation of chromosomal aberrations. nih.gov This disruption of DNA synthesis and integrity activates cell cycle checkpoints, ultimately causing an arrest in the S phase of the cell cycle. cancer.gov The inability to complete DNA replication and progress through the cell cycle ultimately leads to a form of programmed cell death known as thymineless death. nih.gov For instance, in L1210 leukemia cells, inhibition of thymidylate synthase by related compounds has been shown to induce DNA fragmentation, a hallmark of apoptosis. nih.gov

Molecular Interactions and Binding Dynamics

Active Site Binding Modes and Subsite Specificity

This compound analogues function as classical antifolates, acting as competitive inhibitors that bind to the folate cofactor binding site on thymidylate synthase. nih.gov The binding affinity of these inhibitors can be exceptionally high. The interaction is not solely with the enzyme itself but is critically dependent on the presence of the enzyme's other substrate, dUMP. This leads to the formation of a ternary complex (Enzyme-dUMP-Inhibitor), which is significantly more stable than the binary complex formed with the enzyme and inhibitor alone. nih.govacs.org

Studies on various antifolates targeting thymidylate synthase have revealed that binding occurs within a defined active site cavity. The inhibitor molecule orients itself to mimic the binding of the natural folate substrate. While parent 5,8-dideazafolate compounds are potent, reversible inhibitors, modifications to their structure can alter binding kinetics and affinity significantly. nih.gov For example, the iodoacetyl derivative of 2-desamino-2-methyl-5,8-dideazafolate binds more tightly than its chloroacetyl counterpart, demonstrating the sensitivity of the binding interaction to the inhibitor's chemical structure. nih.gov

Formation of Covalent Bonds with Target Enzymes

While many this compound analogues are characterized as tight-binding, reversible inhibitors, specific chemical modifications can transform them into irreversible inhibitors capable of forming covalent bonds with their target enzyme. acs.orgnih.gov An example of this is a derivative of 2-desamino-2-methyl-5,8-dideazafolate (DMDDF) modified with a chloroacetyl group at the N10-position (ClAc-DMDDF). nih.gov

Although this compound initially acts as a reversible inhibitor, it gradually inactivates thymidylate synthase irreversibly. nih.gov This inactivation is the result of the formation of a covalent bond between the inhibitor and a key amino acid residue within the enzyme's active site. nih.gov This demonstrates that while the core this compound structure directs the compound to the correct binding site, a reactive moiety can be incorporated to create a permanent, covalent linkage, thus permanently disabling the enzyme. nih.gov

Role of Specific Amino Acid Residues in this compound-Enzyme Complex Formation (e.g., Cysteine-146 in TS)

The catalytic mechanism of thymidylate synthase and its inhibition by dideazafolates are critically dependent on specific amino acid residues in the active site. In E. coli TS, Cysteine-146 (Cys-146) is a pivotal residue. nih.govnih.govnih.gov This cysteine acts as the catalytic nucleophile, initiating the reaction by attacking the 6-position of the dUMP ring. nih.govpnas.org

The importance of Cys-146 is highlighted in its interaction with reactive this compound analogues. For the irreversible inhibitor ClAc-DMDDF, it is precisely this Cys-146 residue that reacts to form a covalent bond, leading to the enzyme's inactivation. nih.gov Mutagenesis studies further confirm the essential role of this residue; replacing Cys-146 with serine reduces the enzyme's activity by a factor of 5,000, while substituting it with alanine (B10760859) or glycine renders the enzyme catalytically inactive. nih.govpnas.org These findings underscore that Cys-146 is not only essential for the catalytic process but is also the specific target for covalent modification by certain this compound derivatives.

| Mutant Enzyme | Effect on Activity | Effect on dUMP Binding | Reference |

| Cys-146 -> Ser | Reduced by 5000x | Not appreciably altered | pnas.org, nih.gov |

| Cys-146 -> Ala | Inactive | Not appreciably altered | pnas.org, nih.gov |

| Cys-146 -> Gly | Inactive | Weaker binding (Kd ~5x higher) | pnas.org |

| Cys-146 -> Thr | Inactive | Weaker binding (Kd ~15x higher) | pnas.org |

Conformational Changes in Enzymes upon this compound Binding

The binding of inhibitors like this compound analogues to their target enzymes is not a simple lock-and-key interaction but a dynamic process that induces significant conformational changes in the enzyme's structure. nih.gov Upon binding of antifolate agents to human thymidylate synthase, distinct regions of the enzyme, including specific insert loops, undergo positional shifts, moving toward the catalytic center. nih.gov

This induced fit mechanism can effectively lock the enzyme in a non-productive or "closed" structural state. nih.govresearchgate.net This conformational change can trap the substrates and inhibitor within the active site, preventing the necessary dynamic motions and further conformational shifts required for the catalytic cycle to proceed and for products to be released. nih.gov This results in a "dynamic dysfunction," where the enzyme is essentially frozen in an inhibited state, unable to perform its catalytic function. nih.govresearchgate.net

Influence of Electrostatic Surface Potentials on Binding Affinity

The binding affinity of this compound inhibitors to their target enzymes, primarily glycinamide ribonucleotide formyltransferase (GARFTase), is profoundly influenced by electrostatic interactions. nih.gov These forces are dictated by the distribution of electrical charges across the molecular surfaces of both the inhibitor and the enzyme's active site. The resulting electrostatic potential creates a specific field that is crucial for molecular recognition, orientation, and the ultimate stability of the enzyme-inhibitor complex.

A fundamental principle governing this interaction is electrostatic complementarity. nih.govsci-hub.se This concept posits that for optimal binding, the electrostatic potential of the ligand and the protein's binding pocket should be complementary—meaning regions of positive potential on one molecule align with regions of negative potential on the other. sci-hub.se this compound, like its natural folate counterparts, possesses negatively charged carboxylate groups in its glutamate tail. These groups are drawn to positively charged or polar regions within the GARFTase active site, which are formed by the specific arrangement of amino acid residues. nih.govnih.gov

The active site of GARFTase is not merely a passive receptacle but a precisely organized environment. Research indicates it is a low-dielectric environment, which enhances the strength of electrostatic interactions. ebi.ac.uk Key amino acid residues are critical in shaping the electrostatic landscape. For instance, in E. coli GARFTase, which shares high similarity with the human enzyme, residues such as Asp144 and His108 are instrumental. ebi.ac.ukresearchgate.net Asp144 can form a salt bridge with His108, creating a defined charge distribution that helps position the substrate (or inhibitor) correctly. ebi.ac.uk This pre-organized electrostatic field is a significant contributor to the binding energy. nih.gov The binding of this compound is therefore dependent on how well its own electrostatic surface potential matches this pre-formed enzymatic field.

The pH of the cellular environment can also alter the electrostatic potential by changing the protonation state of titratable residues within the active site, thereby influencing binding and enzyme activity. researchgate.netnih.gov Studies on human folate receptors have shown that changes in pH between the extracellular environment and endosomal compartments lead to significant conformational changes driven by altered electrostatic interactions, facilitating ligand binding and release. nih.gov A similar pH-dependent modulation of the electrostatic surface potential within the GARFTase active site affects the binding affinity of this compound analogues. nih.gov

Computational methods, such as molecular dynamics simulations and binding free energy calculations, are essential tools for quantifying the contribution of electrostatic forces. researchgate.netnih.govresearchgate.net These analyses dissect the total binding free energy into its constituent parts, including van der Waals forces, solvation energy, and electrostatic energy. nih.gov This allows for a detailed understanding of how modifications to an inhibitor's structure can alter its electrostatic profile and, consequently, its binding affinity.

The following data table provides a representative breakdown of the energetic components contributing to the binding of a natural substrate versus a potent inhibitor like a this compound analogue at the GARFTase active site. The values illustrate the significant role of favorable electrostatic interactions in the high-affinity binding of the inhibitor.

Interactive Data Table

Structure Activity Relationship Sar Studies of Dideazafolate Analogs

Identification of Structural Determinants for Enzyme Inhibitory Potency

SAR studies have been crucial in pinpointing the specific molecular features of dideazafolate analogs that govern their inhibitory activity against key enzymes in the folate pathway, primarily glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and dihydrofolate reductase (DHFR).

Key Structural Features for GARFT Inhibition:

The 5-Position: Isosteric replacement of nitrogen with carbon at the 5-position of the pteridine (B1203161) ring is a fundamental requirement for GARFT inhibition. nih.gov 5-Deazatetrahydrofolate demonstrates comparable inhibitory activity to 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), highlighting the significance of this modification. nih.gov

The Pyridopyrimidine Ring: A reduced pyridopyrimidine ring system is essential for potent GARFT inhibition. nih.gov Analogs with an oxidized ring, such as 5,10-dideazafolic acid, are poor inhibitors of the enzyme. nih.gov

The N-8 Position: The presence of the nitrogen atom at the 8-position is important for binding to GARFT, likely through the formation of hydrogen bonds. nih.gov

The 2-Amino Group: The 2-amino group on the pteridine ring plays a significant role in the binding of this compound analogs to GARFT. nih.gov Its removal, as in 2-desamino-5,10-dideazatetrahydrofolate, results in a poor inhibitor. nih.gov

The Phenyl Ring: The structure of the phenyl ring is not a primary determinant of GARFT inhibition by monoglutamate forms of these compounds. nih.gov Analogs where the phenyl ring is replaced by a cyclohexyl ring or methylene (B1212753) groups retain inhibitory activity. nih.gov

The Side Chain: The glutamic acid side chain does not appear to be a primary determinant for the inhibition of purified GARFT by monoglutamate forms. nih.gov For instance, 5,10-dideazatetrahydropteroic acid, which lacks the glutamate (B1630785) moiety, is as active as DDATHF in inhibiting the purified enzyme. nih.gov

Key Structural Features for DHFR Inhibition:

The 2,4-Diamino Configuration: Similar to classical antifolates like methotrexate (B535133), the 2,4-diamino substitution pattern on the pyrimidine (B1678525) ring is a strong determinant for potent DHFR inhibition. acs.org

5-Deaza vs. 5,10-Dideaza Analogs: In studies comparing different this compound series, 5-deaza analogs have generally shown greater potency and selectivity against DHFR from various organisms compared to their 5,10-dideaza counterparts. nih.gov

N10-Substitutions: Modifications at the N10 position can influence DHFR inhibitory activity. For example, a 5-deaza N10-methyl analog with a 3,4,5-trimethoxy substitution on the aniline (B41778) ring demonstrated a good balance of potency and selectivity against both Toxoplasma gondii and Pneumocystis carinii DHFR. nih.gov

Table 1: Impact of Structural Modifications on Enzyme Inhibition

| Structural Modification | Effect on GARFT Inhibition | Effect on DHFR Inhibition | Reference |

| Carbon at 5-position | Essential for activity | Can contribute to potency | nih.gov |

| Reduced Pyridopyrimidine Ring | Crucial for activity | Important for binding | nih.gov |

| Nitrogen at 8-position | Important for binding | Not a primary focus of cited studies | nih.gov |

| 2-Amino Group | Important for binding | Part of the essential 2,4-diamino configuration | nih.govacs.org |

| Phenyl Ring Substitutions | Not a primary determinant | Can influence potency and selectivity | nih.gov |

| Glutamate Side Chain | Not essential for purified enzyme | Not a primary focus of cited studies | nih.gov |

| 5-Deaza vs. 5,10-Dideaza | Both can be active | 5-Deaza often more potent and selective | nih.gov |

| N10-Substitutions | Can modulate activity | Can significantly impact potency | nih.govnih.gov |

Correlation of Modifications with Substrate Efficiency for Folylpolyglutamate Synthetase (FPGS)

The conversion of this compound analogs to their polyglutamated forms by folylpolyglutamate synthetase (FPGS) is a critical step for their cellular retention and, consequently, their antitumor activity. The efficiency of this process is highly dependent on the specific structural features of the analog.

The Glutamate Moiety: The presence of a glutamate side chain is a prerequisite for recognition and catalysis by FPGS. Analogs where the glutamate is replaced, for instance by aspartic acid, are not substrates for polyglutamation. nih.gov

Side Chain Length: The length of the side chain can influence substrate efficiency. For example, 5,10-dideazatetrahydrohomofolate was found to be a more potent inhibitor of GARFT than DDATHF, while 5,10-dideazatetrahydronorfolate was less active. nih.gov

Modifications to the Glutamate Side Chain: Replacing the glutamic acid side chain with moieties like homocysteic acid, 2-amino-4-phosphonobutanoic acid, or ornithine can significantly impact the analog's ability to act as an inhibitor of FPGS. nih.gov

The polyglutamated forms of dideazafolates are significantly more potent inhibitors of GARFT than their monoglutamate counterparts. nih.gov This enhanced inhibitory activity, coupled with their prolonged intracellular retention, underscores the pivotal role of FPGS in the mechanism of action of these compounds. nih.gov

Impact of Substitutions on Cellular Activity and Growth Inhibition

The ultimate biological effect of a this compound analog is a culmination of its enzymatic inhibitory profile, its efficiency as an FPGS substrate, and its ability to be transported into cells.

Polyglutamation and Cytotoxicity: A strong correlation exists between the ability of an analog to be polyglutamated and its cytotoxicity. nih.gov For example, an analog of DDATHF with an aspartic acid side chain, which is not a substrate for FPGS, was only weakly cytotoxic despite being an effective inhibitor of purified GARFT. nih.gov This highlights that potent enzyme inhibition alone is insufficient for cellular activity; metabolic activation via polyglutamation is essential.

Enzyme Selectivity and Cellular Effects: While some dideazafolates, particularly those with a 2,4-diamino configuration, are potent inhibitors of DHFR, their primary mode of cytotoxic action is often attributed to the inhibition of GARFT. acs.org This is because the levels of DHFR in mammalian cells are typically much higher than those of GARFT. acs.org

Comparative Analysis of this compound Analogs

Comparing different series of this compound analogs has provided valuable insights into the SAR of this class of compounds.

5-Deaza vs. 5,10-Dideaza Analogs: As previously mentioned, in the context of DHFR inhibition, 5-deaza compounds have often been found to be more potent and selective than their 5,10-dideaza counterparts. nih.gov

Impact of N10-Substitutions: A series of 5,8-dideazafolates with various substituents at the N10 position were evaluated as inhibitors of L5178Y GARFT. nih.gov All tested analogs, which included ethyl, isopropyl, and propargyl groups, demonstrated competitive inhibition, with Ki values ranging from 2 to 32 microM. nih.gov

Side Chain Variations: The replacement of the glutamate side chain in 5-deazafolate (B15374431) and 5-deazatetrahydrofolate with other acidic amino acids has been explored to develop inhibitors of FPGS and GARFT. nih.gov

Table 2: Comparative Inhibitory Activity of Selected this compound Analogs

| Analog Series | Primary Target(s) | Key SAR Findings | Reference |

| 2,4-Diamino-5-deaza and 5,10-dideaza antifolates | DHFR | 5-Deaza analogs were generally more potent and selective DHFR inhibitors than the 5,10-dideaza analogs. | nih.gov |

| 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF) analogs | GARFT | A reduced pyridopyrimidine ring, N-8, and the 2-amino group are crucial for GARFT inhibition. Polyglutamation is key for cytotoxicity. | nih.gov |

| N10-Substituted 5,8-dideazafolates | GARFT | A range of N10-substituents are tolerated, leading to competitive inhibitors of GARFT. | nih.gov |

| Side Chain-Modified 5-Deazafolates | FPGS, GARFT | Modifications to the glutamate side chain can modulate inhibitory activity against both FPGS and GARFT. | nih.gov |

Cellular Pharmacology and Transport Mechanisms of Dideazafolates

Mechanisms of Cellular Uptake

Dideazafolates, like physiological folates, are hydrophilic molecules that cannot readily diffuse across the lipid bilayer of the cell membrane. nih.gov Consequently, their entry into mammalian cells is facilitated by specialized carrier-mediated transport systems. nih.gov The primary pathways for the uptake of dideazafolates such as pemetrexed (B1662193) and lometrexol (B1675047) are the Reduced Folate Carrier (RFC) and the Folate Receptor (FR). drugbank.comaacrjournals.orgnih.gov The relative contribution of each system can vary significantly between different cell types and can be influenced by factors such as the pH of the tumor microenvironment. nih.govnih.gov

The Reduced Folate Carrier (RFC), also known as SLC19A1, is ubiquitously expressed in mammalian tissues and is considered the major transport system for folates and antifolates at physiological pH (approximately 7.4). nih.govwikipedia.orgnih.gov It functions as an anion antiporter, exchanging folate derivatives for intracellular organic phosphates. wikipedia.orgwikipedia.orgnih.gov Dideazafolates like pemetrexed are recognized and transported by the RFC. drugbank.comaacrjournals.org The efficiency of RFC-mediated transport is a critical determinant of the sensitivity of cancer cells to these drugs. drugbank.com For instance, a marked decrease in the expression of the RFC1 gene has been shown to be the molecular mechanism of resistance in certain methotrexate-resistant human breast cancer cells due to impaired drug uptake. drugbank.com

The Folate Receptor (FR) system comprises a family of high-affinity, glycosylphosphatidylinositol (GPI)-anchored cell surface glycoproteins. nih.gov FRα, in particular, is frequently overexpressed in various solid tumors while having limited expression in normal tissues. nih.govresearchgate.net Unlike the RFC, the FR internalizes its ligands, including dideazafolates, through a receptor-mediated endocytosis process sometimes referred to as potocytosis. nih.gov This process involves the binding of the folate or antifolate to the receptor, followed by the invagination of the cell membrane to form intracellular vesicles. nih.govresearchgate.net These vesicles then deliver their contents into the cell. nih.gov Pemetrexed has been shown to bind to folate receptor-α with a very high affinity, comparable to that of folic acid itself. aacrjournals.org

The efficiency of dideazafolate transport varies considerably among different cancer cell lines, reflecting differences in the expression and function of uptake carriers like the RFC and FR. This variation can significantly impact a cell line's sensitivity to a given this compound.

For example, a novel, high-affinity transport system highly specific for pemetrexed was identified in human mesothelioma cell lines. In the NCI-H28 cell line, this transporter demonstrated a very low influx Kt (a measure of affinity, where lower values indicate higher affinity) of 30 nM, indicating highly efficient uptake. nih.gov In contrast, studies on methotrexate-resistant breast cancer cells (MTXR ZR-75-1) revealed that resistance was linked to a marked decrease in RFC1 transcript levels and protein expression compared to the parental cell line, leading to impaired drug uptake. drugbank.com

The differential sensitivity of various cell lines to the effects of transport inhibitors also highlights these intrinsic differences. In a study investigating the antifolate lometrexol, the nucleoside transport inhibitor dipyridamole (B1670753) was able to block the rescue of cells by hypoxanthine (B114508) in A549 (lung carcinoma), HeLa (cervical cancer), and CHO (Chinese hamster ovary) cells, but not in cell lines like CCRF-CEM (leukemia) or HCT116 (colon cancer). nih.gov This suggests a difference in the transport systems responsible for hypoxanthine salvage, which is crucial for bypassing the effects of lometrexol. nih.gov

| Cell Line | Cancer Type | Compound | Transport System/Observation | Key Finding | Reference |

|---|---|---|---|---|---|

| NCI-H28 | Mesothelioma | Pemetrexed | Novel High-Affinity Transporter | High-affinity uptake with an influx Kt of 30 nM and Vmax of 10 nmol/g protein/min. nih.gov | nih.gov |

| MTXR ZR-75-1 | Breast Cancer | Methotrexate (B535133) | Reduced Folate Carrier (RFC) | Marked decrease in RFC1 expression compared to parental line, conferring resistance. drugbank.com | drugbank.com |

| A549, HeLa, CHO | Lung, Cervical, Ovary | Lometrexol/Hypoxanthine | Hypoxanthine Transport | Hypoxanthine transport is sensitive to dipyridamole, potentiating lometrexol cytotoxicity. nih.gov | nih.gov |

| CCRF-CEM, HCT116 | Leukemia, Colon | Lometrexol/Hypoxanthine | Hypoxanthine Transport | Hypoxanthine transport is insensitive to dipyridamole, allowing rescue from lometrexol. nih.gov | nih.gov |

Intracellular Metabolism: Polyglutamation of Dideazafolates

Upon entering the cell, the pharmacological activity of dideazafolates is profoundly enhanced through a crucial metabolic process known as polyglutamylation. This process involves the sequential addition of glutamate (B1630785) residues to the drug molecule. nih.govresearchgate.net

The enzyme responsible for polyglutamation is Folylpolyglutamate Synthetase (FPGS). researchgate.netuniprot.org This ATP-dependent enzyme catalyzes the formation of a peptide bond between the γ-carboxyl group of the this compound and the amino group of a glutamate molecule, a process that can be repeated to form long polyglutamate chains. researchgate.net Dideazafolates, particularly pemetrexed and lometrexol, are excellent substrates for FPGS, often superior to both the natural folate substrates and the classic antifolate methotrexate. aacrjournals.orgaacrjournals.org

The efficiency of this conversion is remarkable; pemetrexed is polyglutamated approximately 90- to 200-fold more efficiently than methotrexate and 6- to 13-fold more efficiently than lometrexol. aacrjournals.org This rapid and extensive conversion to polyglutamate forms is a key feature of dideazafolates. aacrjournals.org Genetic variations in the FPGS gene can alter the enzyme's efficiency, potentially impacting the efficacy of antifolate therapy. clinpgx.org For example, certain nonsynonymous coding single nucleotide polymorphisms in FPGS have been shown to reduce the enzyme's ability to metabolize pemetrexed. clinpgx.org

| Compound | Relative Polyglutamylation Efficiency | FPGS Variant | Effect on Antifolate Metabolism | Reference |

|---|---|---|---|---|

| Pemetrexed | ~90-200x more efficient than Methotrexate | R424C | Reduced in vitro enzyme velocity for pemetrexed by 1.6-fold. clinpgx.org | aacrjournals.orgclinpgx.org |

| Pemetrexed | ~6-13x more efficient than Lometrexol | S457F | Reduced in vitro enzyme velocity for pemetrexed by 2.6-fold. clinpgx.org | aacrjournals.orgclinpgx.org |

| Lometrexol | - | - | - | |

| Methotrexate | Baseline | - | - |

Polyglutamylation serves two primary purposes that enhance the efficacy of dideazafolates. First, the addition of multiple negatively charged glutamate residues effectively traps the drug inside the cell, as the polyanionic molecule cannot easily traverse the cell membrane via efflux transporters. drugbank.comresearchgate.netnih.gov This leads to a significant increase in the intracellular concentration and half-life of the drug, resulting in prolonged target enzyme inhibition. drugbank.com

Enhanced Enzyme Inhibition by Polyglutamated Dideazafolates

The metabolic conversion of this compound analogues to their polyglutamated forms is a critical determinant of their pharmacological activity. This post-translational modification, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), significantly enhances their inhibitory potency against key enzymes in the folate-dependent pathways of purine (B94841) and thymidylate biosynthesis. The addition of multiple glutamate residues to the this compound molecule increases its affinity for target enzymes, leading to more potent and sustained inhibition.

Polyglutamation substantially increases the binding affinity of dideazafolates and related antifolates to their target enzymes. For instance, the polyglutamate derivatives of 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), also known as lometrexol, exhibit a markedly increased inhibitory effect on glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine synthesis pathway. Research has shown that polyglutamated forms of DDATHF bind up to 100 times more tightly to GARFT than the monoglutamate form. targetmol.com Similarly, for the antifolate pemetrexed, which also targets multiple folate-dependent enzymes, polyglutamation dramatically increases its inhibitory capacity. The pentaglutamate form of pemetrexed is approximately 100 times more potent as an inhibitor of thymidylate synthase (TS) and shows a similarly enhanced inhibition of GARFT compared to its monoglutamate counterpart. aacrjournals.org

The this compound raltitrexed, a specific inhibitor of thymidylate synthase, also demonstrates this principle. Its polyglutamated derivatives are reported to have approximately 100-fold greater inhibitory potency against TS than the parent drug. targetmol.comnih.gov This enhanced inhibition is a key factor in the cytotoxic effects of these compounds. The increased negative charge and molecular size of the polyglutamated antifolates contribute to a tighter and more prolonged interaction with the enzyme's active site.

The extent of this enhanced inhibition can vary depending on the specific this compound, the target enzyme, and the length of the polyglutamate chain. For example, studies with the antifolate 10-deazaaminopterin (B1664510), an analogue of aminopterin (B17811), have shown a complex relationship between the number of glutamate residues and the inhibition of dihydrofolate reductase (DHFR). While polyglutamylation of methotrexate, another DHFR inhibitor, leads to a stepwise decrease in the concentration required for 50% inhibition (IC50), the pattern for 10-deazaaminopterin is more intricate, with the IC50 value initially increasing with the addition of glutamate residues before decreasing with longer polyglutamate chains. aacrjournals.org

Table 1: Enhanced Inhibition of Target Enzymes by Polyglutamated Antifolates This table provides examples of the increased inhibitory potency of polyglutamated forms of dideazafolates and related antifolates against their target enzymes.

| Antifolate | Target Enzyme | Form | Ki or Potency | Fold Increase in Potency | Reference(s) |

|---|---|---|---|---|---|

| Pemetrexed | Thymidylate Synthase | Pentaglutamate | - | ~100x | aacrjournals.org |

| Pemetrexed | GARFT | Pentaglutamate | - | ~100x | aacrjournals.org |

| Raltitrexed | Thymidylate Synthase | Polyglutamates | - | ~100x | targetmol.comnih.gov |

| Lometrexol (DDATHF) | GARFT | Polyglutamates | - | Up to 100x tighter binding | targetmol.com |

| LY309887 | GARFT | Monoglutamate | 6.5 nM | 9x more potent than Lometrexol | nih.gov |

Cellular Retention and Accumulation Dynamics

A crucial aspect of the cellular pharmacology of dideazafolates is their intracellular retention and accumulation, processes that are intrinsically linked to their polyglutamation. The conversion to polyglutamated derivatives is essential for the long-term retention of these drugs within the cell, thereby prolonging their inhibitory action on target enzymes. researchgate.net

The primary mechanism for the enhanced retention of polyglutamated dideazafolates is the prevention of their efflux from the cell. nih.gov While the monoglutamate forms of these antifolates can be transported out of the cell by various efflux pumps, the addition of the highly charged polyglutamate tail effectively traps the drug intracellularly. This is because the polyglutamated forms are generally poor substrates for the efflux transporters that recognize the parent drug. Studies with the classic antifolate methotrexate have demonstrated that its polyglutamate derivatives are retained within cells for extended periods in a non-effluxable form, leading to prolonged inhibition of metabolic pathways. jci.org For example, in L1210 leukemia cells, the parent methotrexate compound was observed to have an efflux half-life of 15 minutes, whereas its monoglutamated form had a significantly longer half-life of 50 minutes, highlighting the impact of even a single additional glutamate residue on cellular retention. nih.gov

The accumulation of dideazafolates is a dynamic process influenced by the rate of uptake, the activity of folylpolyglutamate synthetase (FPGS), and the activity of efflux transporters. Lometrexol, for instance, is known to be avidly polyglutamated and retained in tissues that express FPGS. nih.gov The progressive accumulation of lometrexol in red blood cells, long after plasma concentrations have become undetectable, is a testament to its long-term cellular retention and has been correlated with its cumulative toxicity. nih.gov

However, the cellular retention is not absolute, as certain efflux transporters, such as members of the multidrug resistance protein (MRP/ABCC) family and the breast cancer resistance protein (BCRP/ABCG2), have been shown to transport not only monoglutamated antifolates but also their di- and triglutamate derivatives. researchgate.net This suggests a complex interplay between polyglutamation and efflux mechanisms in determining the ultimate intracellular concentration and therapeutic efficacy of dideazafolates.

Table 2: Cellular Retention of Antifolates This table presents data illustrating the enhanced cellular retention of polyglutamated antifolates compared to their monoglutamate forms.

| Compound | Cell Line | Form | Efflux Half-Life (T1/2) | Observation | Reference(s) |

|---|---|---|---|---|---|

| Methotrexate | L1210 | Monoglutamate (MTX) | 15 +/- 2 min | - | nih.gov |

| Methotrexate | L1210 | Diglutamate (MTX+G1) | 50 +/- 9 min | - | nih.gov |

| Lometrexol | Human Red Blood Cells | Polyglutamates | Long-term | Rising levels observed long after plasma clearance | nih.gov |

| Methotrexate | Human Breast Cancer Cells | Polyglutamates | > 24 hours | Prolonged retention in a non-effluxable form | jci.org |

Biochemical Mechanisms of Resistance to Dideazafolates

Alterations in Membrane Transport Systems

The cellular uptake of folates and antifolates is critically dependent on specific membrane transport systems. Modifications to these systems can significantly impact intracellular drug concentrations, leading to resistance.

Reduced Expression or Loss-of-Function Mutations of RFC

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a high-affinity, bidirectional transporter responsible for the uptake of reduced folates and many antifolates, including dideazafolates such as pemetrexed (B1662193) and raltitrexed. Current time information in IN.nih.govamegroups.orgnih.govaacrjournals.orgscispace.com A reduction in RFC expression or the presence of inactivating mutations within the RFC protein can severely impair the cellular influx of these drugs, thereby conferring resistance.

Contribution of Efflux Pumps (e.g., Multidrug Resistance-associated Proteins, Breast Cancer Resistance Protein)

ATP-binding cassette (ABC) transporters, such as the Multidrug Resistance-associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), are efflux pumps that can mediate the transport of various drugs, including antifolates and their polyglutamated metabolites, out of the cell. Current time information in IN.nih.govnih.govresearchgate.nete-crt.org Overexpression of these transporters can lead to reduced intracellular drug accumulation and contribute to acquired resistance.

Modifications to Target Enzymes

Alterations in the target enzymes themselves, either through increased production or structural modifications, represent a direct mechanism by which cells can evade the inhibitory effects of dideazafolates.

Increased Expression of Target Enzymes (e.g., TS, DHFR)

An elevated cellular level of the target enzyme can overcome the inhibitory effects of a drug, as a higher concentration of the enzyme may still allow for sufficient catalytic activity despite drug binding. Gene amplification and subsequent overexpression of TS and DHFR are well-established mechanisms of resistance to antifolates. Current time information in IN.nih.govnih.govresearchgate.netcore.ac.ukdntb.gov.uaresearchgate.net

Mutations Leading to Decreased Affinity for Dideazafolate

Mutations within the active sites of TS or DHFR can alter the enzyme's three-dimensional structure, leading to a reduced binding affinity for dideazafolates. This diminished interaction prevents effective inhibition, allowing the enzyme to maintain its catalytic function and conferring drug resistance. researchgate.netaacrjournals.orgresearchgate.netntu.edu.sgtennessee.eduescholarship.orgcore.ac.ukresearchgate.net

Impaired Polyglutamation as a Resistance Mechanism

Polyglutamation, the process of adding multiple glutamate (B1630785) residues to antifolates, is catalyzed by folylpolyglutamate synthetase (FPGS). This modification is crucial for enhancing intracellular retention and increasing the affinity of antifolates for their target enzymes, thereby amplifying their cytotoxic effects. Resistance can arise from defects in this process.

Reduced FPGS Activity: A significant reduction in FPGS activity is a primary mechanism of resistance to polyglutamation-dependent antifolates. Current time information in IN.nih.govamegroups.orgnih.govaacrjournals.orgebi.ac.ukiiarjournals.orgacs.orgfrontiersin.orgresearchgate.netcuni.czacs.org

Increased Gamma-Glutamyl Hydrolase (GGH) Activity: Conversely, increased activity of gamma-glutamyl hydrolase (GGH), also known as folylpolyglutamate hydrolase (FPH), which cleaves glutamate residues from polyglutamated antifolates, can also lead to resistance. Current time information in IN.amegroups.orgnih.govnih.govaacrjournals.orgresearchgate.netacs.orgacs.org This enzyme reduces the intracellular accumulation of active polyglutamated antifolates.

Influence of Physiological Folate Levels on this compound Efficacy and Resistance

Physiological concentrations of folates critically influence the cellular response to this compound antimetabolites, impacting both their efficacy and the development of resistance. Dideazafolates are a class of compounds that interfere with folate-dependent metabolic pathways essential for cell proliferation, such as purine (B94841) and thymidylate biosynthesis genome.jp. The cellular environment, particularly the availability and form of folates, can significantly alter how these drugs function within a cell researchgate.netnih.gov.

Mechanisms of Folate Influence

The interplay between physiological folate levels and this compound activity is mediated through several key biochemical mechanisms:

Competition for Cellular Uptake: Dideazafolates, like other antifolates, often require specific membrane transporters for cellular entry. For instance, the reduced folate carrier (RFC) is a primary transporter for many clinically relevant antifolates, including methotrexate and pralatrexate (B1268) nih.govresearchgate.net. Elevated physiological concentrations of endogenous folates, or exogenous folate supplementation, can compete with dideazafolates for binding to these transporters. This competition can reduce the rate of this compound influx into the cell, thereby lowering intracellular drug concentrations and diminishing its therapeutic effect nih.govnih.gov.

Impact on Polyglutamylation: A crucial step for the sustained activity and intracellular retention of many antifolates, including dideazafolates, is their polyglutamylation. This process, catalyzed by folylpolyglutamate synthetase (FPGS), adds glutamate residues to the antifolate molecule, increasing its intracellular half-life and affinity for target enzymes scholaris.canih.gov. Cellular folate status can significantly impact polyglutamylation. High intracellular folate levels, often resulting from increased folate transport or availability, can lead to reduced polyglutamation of dideazafolates. This impaired polyglutamylation is a significant mechanism of resistance, as it lowers the effective intracellular concentration of the active drug form capes.gov.brscholaris.canih.gov.

Alterations in Folate Transport and Metabolism: Beyond direct competition, cellular folate homeostasis can influence this compound resistance through adaptive changes. For instance, sustained exposure to altered folate levels might induce changes in the expression or activity of folate transporters or enzymes involved in folate metabolism, indirectly contributing to a resistant phenotype genome.jpresearchgate.netnih.govmdpi.com.

Comparative Efficacy Under Varying Folate Conditions

Research has directly illustrated how different folate environments can drastically alter this compound sensitivity. Studies involving cell lines selected for resistance to 5,10-dideazatetrahydrofolate have shown a conditional resistance phenotype dependent on the folate source provided in the culture media. When these cell variants were cultured in media supplemented with high levels of folic acid (a common synthetic form), they exhibited a substantial 400-fold resistance to 5,10-dideazatetrahydrofolate. This resistance was mechanistically linked to enhanced folic acid transport, which led to an expanded intracellular folate pool. This expanded pool subsequently impaired the polyglutamation of 5,10-dideazatetrahydrofolate, thereby reducing its retention and activity capes.gov.br.

In contrast, when the same cell variants were cultured in media supplemented with folinic acid (a reduced folate form), they displayed an increased sensitivity, becoming 2.5-fold more sensitive to 5,10-dideazatetrahydrofolate compared to wild-type cells. This observation suggests that physiological or near-physiological folate forms can support optimal drug activity and retention, likely through efficient polyglutamylation capes.gov.br. These findings underscore that the specific form and concentration of folate in the cellular environment are critical determinants of this compound efficacy and resistance. Physiological folate levels in human plasma typically range from 150 to 450 nM, whereas standard cell culture media often employ much higher, non-physiological concentrations (e.g., 2200-9000 nM), which can confound experimental results and highlight the importance of considering folate status in resistance studies mdpi.com.

Data Table: Influence of Folate Conditions on this compound Resistance

| Folate Condition | Cell Model/System | This compound Studied | Resistance/Sensitivity | Primary Mechanism(s) Involved | Citation |

| High Folic Acid | L1210 cell variants | 5,10-dideazatetrahydrofolate | 400-fold resistant | Reduced polyglutamylation due to enhanced folic acid transport and expanded cellular folate pool. | capes.gov.br |

| Folinic Acid | L1210 cell variants | 5,10-dideazatetrahydrofolate | 2.5-fold more sensitive | Optimal polyglutamylation and cellular retention, supporting drug activity. | capes.gov.br |

The cellular concentration and specific forms of folates significantly modulate the efficacy and resistance profiles of dideazafolates. High extracellular folate levels, particularly readily transported forms like folic acid, can confer resistance through multiple pathways, including competition for cellular uptake and target enzymes. Crucially, elevated folate levels can impair the essential intracellular polyglutamation of dideazafolates, leading to reduced drug retention and diminished therapeutic activity. Conversely, physiological levels of certain folate derivatives may enhance this compound sensitivity. Therefore, understanding and controlling cellular folate status is paramount for optimizing this compound-based therapies and overcoming resistance.

Advanced Research Methodologies and Techniques Applied to Dideazafolate Studies

Biochemical and Enzymatic Assay Platforms

Biochemical and enzymatic assays are fundamental in characterizing the inhibitory properties of dideazafolates. These platforms provide quantitative data on their potency and cellular activity.

The inhibitory potential of a compound against its target enzyme is a critical determinant of its efficacy. This is often quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of binding affinity, while the IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. researchgate.net

Lometrexol (B1675047), a prominent dideazafolate analog also known as 5,10-dideazatetrahydrofolic acid (DDATHF), is a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway. medchemexpress.comnih.gov Another this compound, LY309887 (6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid), was found to have a Kᵢ of 6.5 nM for GARFT, which is nine times more potent than Lometrexol. nih.gov This suggests an estimated Kᵢ for Lometrexol in the range of 58.5 nM. These values underscore the tight-binding nature of these inhibitors to their target enzyme.

Table 1: In Vitro Enzyme Inhibition of this compound Analogs

| Compound | Target Enzyme | Ki (nM) |

|---|---|---|

| LY309887 | GARFT | 6.5 nih.gov |

This table presents the inhibition constants (Ki) of this compound analogs against their target enzyme, glycinamide ribonucleotide formyltransferase (GARFT).

To assess the cytostatic or cytotoxic effects of dideazafolates, cell-based growth inhibition assays are widely employed. These assays measure the concentration of the compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

Lometrexol has demonstrated potent growth inhibition in various cancer cell lines. In L1210 murine leukemia cells, Lometrexol induced rapid and complete growth inhibition. medchemexpress.commedchemexpress.com The IC₅₀ of Lometrexol in L1210 cells was significantly affected by the concentration of folates in the culture medium; a 70-fold increase in the IC₅₀ value was observed with the co-administration of 5-formyltetrahydrofolate, highlighting the competitive nature of its cellular uptake and action. nih.gov In the human leukemia cell line CCRF-CEM, Lometrexol showed an IC₅₀ of 9.9 nM. nih.gov

Studies on human ovarian carcinoma cell lines also revealed potent activity, with IC₅₀ values for Lometrexol varying based on the cell line and the folic acid concentration in the medium. For instance, in OVCAR3 cells, the IC₅₀ was 50 nM in a medium containing 2.27 µM folic acid, which decreased to 2 nM in a folic acid-free medium. nih.gov

Table 2: Growth Inhibition (IC₅₀) of Lometrexol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Culture Conditions | Reference |

|---|---|---|---|---|

| CCRF-CEM | Human Leukemia | 9.9 | Not Specified | nih.gov |

| OVCAR3 | Ovarian Carcinoma | 50 | 2.27 µM Folic Acid | nih.gov |

| OVCAR3 | Ovarian Carcinoma | 2 | Folic Acid-Free | nih.gov |

| IGROV1 | Ovarian Carcinoma | 1000 | 2.27 µM Folic Acid | nih.gov |

| IGROV1 | Ovarian Carcinoma | 40 | Folic Acid-Free | nih.gov |

| SW626 | Ovarian Carcinoma | 500 | 2.27 µM Folic Acid | nih.gov |

| SW626 | Ovarian Carcinoma | 2 | Folic Acid-Free | nih.gov |

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Lometrexol in different cancer cell lines under varying culture conditions.

Understanding how dideazafolates enter cells is crucial for optimizing their therapeutic use. Cellular transport studies, often employing radiolabeled analogs, are used to investigate these mechanisms. These studies can involve incubating cells with a radiolabeled compound and measuring its uptake over time. nih.govnih.gov The use of radiolabeled small molecules allows for the tracking of their movement across the cell membrane, either through passive diffusion or via active transport mechanisms. researchgate.netmdpi.com

Lometrexol is known to be transported into tumor cells primarily by the human reduced folate carrier (hRFC). researchgate.net Additionally, it exhibits a high affinity for folate receptors (FRs), which are often overexpressed in certain types of tumors, such as ovarian carcinomas. nih.govresearchgate.net The role of folate receptors in the cellular uptake of Lometrexol has been demonstrated in studies where cells with higher FR expression showed increased sensitivity to the drug. nih.gov The mechanism often involves the internalization of the radiolabeled compound, which then becomes trapped within the cell, sometimes after being metabolized into a form that cannot easily exit.

Structural Biology Approaches

Structural biology techniques provide atomic-level insights into how dideazafolates interact with their target enzymes, which is invaluable for understanding their mechanism of action and for the rational design of new, more potent inhibitors.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including enzyme-inhibitor complexes. researchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal of the complex, a detailed atomic map can be generated. This information reveals the precise binding mode of the inhibitor in the enzyme's active site and the key molecular interactions that stabilize the complex. The design of second-generation GARFT inhibitors was informed by X-ray crystal structures of E. coli GARFTase and the GARFTase domain of the human enzyme, complexed with inhibitors. researchgate.net This structural information allows for the identification of key amino acid residues involved in binding and catalysis, guiding the synthesis of new analogs with improved affinity and selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the interactions between ligands and proteins in solution. researchgate.netnih.gov It can provide information on the binding site, the conformation of the ligand when bound to the protein, and the dynamics of the interaction. For antifolate drugs, NMR has been used to study their complexes with target enzymes like dihydrofolate reductase. researchgate.net In a typical NMR experiment to study ligand binding, changes in the chemical shifts of the protein's or ligand's atoms upon complex formation are monitored. These chemical shift perturbations can be mapped onto the protein's structure to identify the binding interface. While specific NMR studies detailing the interaction of this compound with GARFT are not as widely published as for other antifolates, this methodology remains a key tool in the field of drug design for characterizing ligand-protein interactions. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation/Other Names |

|---|---|

| Lometrexol | DDATHF, 5,10-dideazatetrahydrofolic acid |

| LY309887 | 6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid |

| 5-formyltetrahydrofolate | Leucovorin |

Computational Chemistry and Molecular Modeling